molecular formula C14H22ClN B1285396 N-benzyl-1-cyclohexylmethanamine hydrochloride CAS No. 126541-72-8

N-benzyl-1-cyclohexylmethanamine hydrochloride

Cat. No. B1285396
CAS RN: 126541-72-8
M. Wt: 239.78 g/mol
InChI Key: LMZVALKSTZVWRX-UHFFFAOYSA-N
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Description

N-benzyl-1-cyclohexylmethanamine hydrochloride is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties. While the provided papers do not directly discuss N-benzyl-1-cyclohexylmethanamine hydrochloride, they do provide insights into related compounds and their behaviors, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, often starting with a base compound and through a series of reactions involving deprotection, alkylation, and functional group transformations. For example, the synthesis of enantiomerically pure trans-1-benzylcyclohexan-1,2-diamine hydrochlorides involves diastereoselective alpha-iminoamine rearrangement, imine reduction, and hydrogenolysis . This suggests that the synthesis of N-benzyl-1-cyclohexylmethanamine hydrochloride could also involve similar steps of functional group manipulation and stereochemical control.

Molecular Structure Analysis

The molecular structure of compounds similar to N-benzyl-1-cyclohexylmethanamine hydrochloride has been characterized using various analytical techniques such as X-ray crystallography, IR, NMR, and elemental analysis . These studies reveal that the compounds can crystallize in different space groups and exhibit specific bond lengths and angles that are indicative of their molecular geometry. For instance, the molecular structure of N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide was determined using X-ray diffraction and showed an orthorhombic space group .

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to N-benzyl-1-cyclohexylmethanamine hydrochloride involves various reaction pathways. For instance, N-benzyl-N-cyclopropylamine undergoes cytochrome P450-catalyzed oxidation to yield multiple products, including cyclopropanone hydrate and 3-hydroxypropionaldehyde . This indicates that N-benzyl-1-cyclohexylmethanamine hydrochloride could also undergo oxidation reactions leading to a variety of products. Additionally, base-catalyzed cycloaddition reactions and reactions with sodium methylate are examples of the chemical transformations that related compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to N-benzyl-1-cyclohexylmethanamine hydrochloride can be inferred from their structural characterization and reactivity profiles. For example, the thermal and electrochemical properties of metal complexes derived from related ligands have been studied, indicating that these compounds exhibit specific redox behaviors . The solubility, melting points, and conductance data of these compounds can also provide insights into their physical properties. The crystallographic data provide information on the solid-state structure, which can influence the compound's physical properties .

properties

IUPAC Name

N-benzyl-1-cyclohexylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;/h1,3-4,7-8,14-15H,2,5-6,9-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZVALKSTZVWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586376
Record name N-Benzyl-1-cyclohexylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126541-72-8
Record name N-Benzyl-1-cyclohexylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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